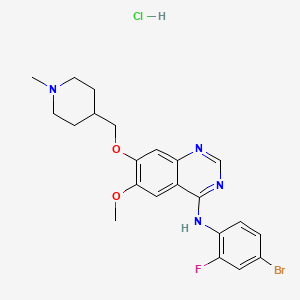

盐酸凡德他尼

描述

Vandetanib hydrochloride is an orally active inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is used to treat medullary thyroid cancer that cannot be treated with surgery or that has already spread to different parts of the body .

Molecular Structure Analysis

Vandetanib hydrochloride is a potent inhibitor of VEGFR2/KDR tyrosine kinase activity with IC 50 of 40 nM. It also has some additional activity against the tyrosine kinase activity of VEGFR3/FLT4 (IC 50 =110 nM) and EGFR/HER1 (IC 50 =500 nM) .Chemical Reactions Analysis

Vandetanib hydrochloride undergoes several metabolic reactions, including N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . It also forms conjugates with glucuronic acid .Physical And Chemical Properties Analysis

Vandetanib hydrochloride has a molecular formula of C22H25BrClFN4O2 and a molecular weight of 511.81 . It is a potent, orally active inhibitor of VEGFR2/KDR tyrosine kinase activity .科学研究应用

1. 癌症治疗

凡德他尼因其对表皮生长因子受体 (EGFR) 和血管内皮生长因子受体 (VEGFR) 酪氨酸激酶的双重抑制作用而被研究其在癌症治疗中的潜力。研究探索了其在各种癌症模型中的疗效,包括:

- 结肠癌:凡德他尼在人结肠癌小鼠异种移植模型中表现出显着的抗肿瘤功效,尤其是在单独或与伊立替康联合使用时,以较高、持续的浓度给药时。这与其对肿瘤血管和 EGFR 信号传导的影响有关 (Troiani 等,2007)。

- 神经母细胞瘤:该药物显示出作为顺铂耐药神经母细胞瘤治疗的潜力,显着抑制细胞增殖、集落形成和侵袭。它在抑制肿瘤生长方面与大剂量顺铂一样有效,而不会引起严重的肝毒性 (李、杨和魏,2018)。

- 卵巢癌:凡德他尼增强了紫杉醇在人卵巢癌异种移植模型中的抗肿瘤活性,提高了存活率并减少了肿瘤负荷。这归因于肿瘤血管和药物分布的变化 (Cesca 等,2009)。

2. 调节药物外排并增强脑部蓄积

凡德他尼已被研究其通过调节血脑屏障 (BBB) 的外排转运蛋白来增强药物在脑中的蓄积能力:

- 脑肿瘤治疗:观察到将凡德他尼与 m-TOR 抑制剂(如依维莫司)联合给药,显着增强了药物在脑中的蓄积,可能为治疗脑肿瘤提供协同药理作用。这种作用归因于调节 BBB 处凡德他尼的 P-gp 和 BCRP 介导的外排 (Minocha 等,2012)。

3. 治疗 COVID-19 的潜力

最近的研究探索了凡德他尼在治疗 COVID-19 中的潜力,因为它具有抗炎特性:

- 减轻细胞因子风暴:凡德他尼减少了炎性细胞因子,并减轻了感染小鼠的 COVID-19。它显着降低了肺中 IL-6、IL-10、TNF-α 和炎性细胞浸润的水平,但没有降低病毒载量。这表明它作为治疗候选物阻断 COVID-19 细胞因子风暴的潜力 (Puhl 等,2022)。

4. 对药代动力学和药物递送的影响

凡德他尼对药代动力学和药物递送系统的影响也是研究的主题:

- 药物递送系统:在健康猪中动脉肝动脉内给药后,评估了凡德他尼洗脱放射不透明珠的药代动力学、安全性和毒性。研究表明,栓塞后凡德他尼全身暴露低,持续输送到靶组织,没有明显的全身毒性 (Denys 等,2017)。

作用机制

Target of Action

Vandetanib hydrochloride is a kinase inhibitor that primarily targets three key cell receptors involved in tumor growth, progression, and angiogenesis :

- REarranged during Transfection (RET) tyrosine kinase : RET is involved in the development of several human diseases, including medullary and papillary carcinomas of the thyroid .

Mode of Action

Vandetanib hydrochloride acts by inhibiting the kinase activities of its target receptors . By blocking these receptors, it disrupts the signaling pathways that promote tumor angiogenesis and cell proliferation . This results in the inhibition of tumor growth and progression .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET by Vandetanib hydrochloride disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . The specific signaling pathways affected by vandetanib hydrochloride and the exact biochemical mechanisms of its anti-leukemic activity require further evaluation .

Result of Action

The inhibition of VEGFR, EGFR, and RET by Vandetanib hydrochloride results in the slowing or stopping of tumor growth and progression . It has demonstrated antitumor activity in medullary thyroid cancer and has shown potential for use in a broad range of tumor types .

Action Environment

It is known that vandetanib can prolong the q-t interval, and is therefore contraindicated for use in patients with serious cardiac complications This suggests that patient-specific factors, such as existing health conditions, can influence the drug’s action and efficacy

安全和危害

Vandetanib hydrochloride can cause serious side effects, including fast or pounding heartbeats, wheezing, dry cough, shortness of breath, severe or ongoing diarrhea, unusual bruising or bleeding, and high blood pressure . It can also cause signs of a stroke, such as sudden numbness or weakness, confusion, trouble speaking, sudden severe headache, or problems with vision or balance .

未来方向

Vandetanib hydrochloride has shown promise in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .

属性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBQCJXMSFJOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

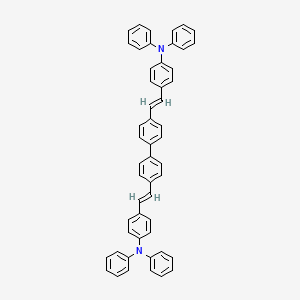

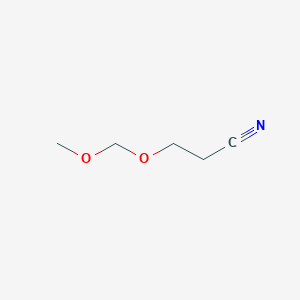

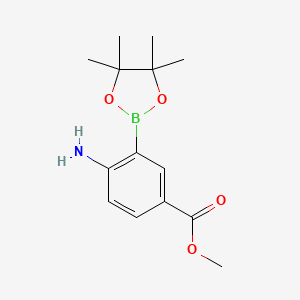

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)

![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)